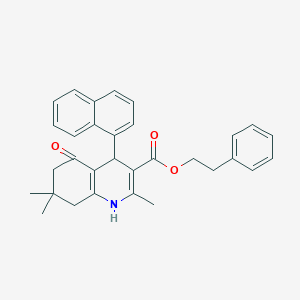
N-butyl-5-(2-nitrophenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-(2-nitrophenoxy)-1-pentanamine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a range of downstream signaling pathways that are responsible for the biological effects of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272.
Biochemical and Physiological Effects
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and systemic circulations. This effect is mediated by the activation of sGC and the subsequent production of cGMP. N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has also been found to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling. Additionally, N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been shown to inhibit platelet aggregation, which may be beneficial in the prevention of thrombotic events.
Advantages and Limitations for Lab Experiments
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial suppliers. However, there are some limitations to its use. N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 in various diseases, including pulmonary hypertension, heart failure, and stroke. Additionally, there is interest in investigating the potential off-target effects of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 and developing strategies to mitigate these effects. Overall, N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for a range of diseases.
Synthesis Methods
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method typically involves the use of organic solvents and requires careful handling to ensure the purity of the final product.
Scientific Research Applications
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been used in various studies to investigate its potential applications in scientific research. It has been found to have a range of biological effects, including vasodilation, anti-inflammatory activity, and inhibition of platelet aggregation. These effects make it a promising candidate for use in the treatment of various diseases, including pulmonary hypertension, heart failure, and stroke.
properties
IUPAC Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-11-16-12-7-4-8-13-20-15-10-6-5-9-14(15)17(18)19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGVZUWXPYMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)

acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)